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For researchers, scientists, and drug development professionals, navigating the regulatory

landscape is a critical component of bringing innovative therapies to patients. Both the U.S.

Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have

established expedited pathways to accelerate the development and review of drugs that target

unmet medical needs. This guide provides a comparative review of two of the most prominent

of these programs: the FDA's Breakthrough Therapy Designation (BTD) and the EMA's

PRIority MEdicines (PRIME) scheme.

Overview of BTD and PRIME
The BTD and PRIME programs share the common goal of expediting patient access to novel

medicines for serious conditions.[1][2] Both pathways offer enhanced communication and

guidance from regulatory authorities to drug sponsors.[3][4] However, they operate within

different regulatory frameworks and have distinct features.

Breakthrough Therapy Designation (BTD), established by the FDA in 2012, is a process

designed to expedite the development and review of drugs for serious or life-threatening

conditions where preliminary clinical evidence indicates a substantial improvement over

available therapies on one or more clinically significant endpoints.[5]

The PRIority MEdicines (PRIME) scheme, launched by the EMA in 2016, focuses on enhancing

support for the development of medicines that target an unmet medical need.[2] This voluntary
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scheme is based on early and enhanced interaction and dialogue with developers of promising

medicines to optimize development plans and speed up evaluation.[2]

Comparative Analysis
A direct comparison of the BTD and PRIME schemes reveals similarities in their objectives but

differences in their application processes, timelines, and specific benefits.
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Feature
FDA Breakthrough
Therapy Designation (BTD)

EMA PRIority MEdicines
(PRIME)

Regulatory Body
U.S. Food and Drug

Administration (FDA)

European Medicines Agency

(EMA)

Primary Goal

Expedite development and

review of drugs for serious

conditions with preliminary

evidence of substantial

improvement over existing

therapies.[5]

Enhance support for the

development of medicines

targeting an unmet medical

need.[2]

Eligibility Criteria

Intended to treat a serious or

life-threatening disease or

condition; Preliminary clinical

evidence indicates the drug

may demonstrate substantial

improvement over available

therapy on a clinically

significant endpoint.[5]

Targets an unmet medical

need; Must demonstrate the

potential to address this need

to a significant extent through

major therapeutic advantage

over existing treatments or

benefiting patients with no

treatment options.[2]

Application Timing

Ideally no later than the end-

of-Phase 2 meetings.[5] Can

be requested concurrently with

or after the Investigational New

Drug (IND) application.[6]

During the exploratory clinical

trial phase, based on

preliminary clinical evidence

(proof of concept).[7] SMEs

and academic applicants can

apply earlier with compelling

non-clinical data.

Review Timeline for

Designation

Within 60 days of receipt of the

request.[5]

Within 40 days of the start of

the review procedure.[3]

Key Benefits All Fast Track designation

features; Intensive guidance

on an efficient drug

development program;

Organizational commitment

involving senior managers;

Early appointment of a

Rapporteur from CHMP/CAT

for continuous support; Kick-off

meeting with a multidisciplinary

group of experts; Dedicated

EMA contact point; Scientific

advice at key development
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Rolling review of application

sections.[5][8]

milestones; Potential for

accelerated assessment (150

days vs. 210 days).[4][9]

Quantitative Performance Data
Evaluating the quantitative impact of these programs is crucial for sponsors to make informed

strategic decisions. The following tables summarize available data on the performance of the

BTD and PRIME schemes.

Table 1: FDA Breakthrough Therapy Designation (BTD) Performance Metrics

Metric Reported Data Source

Reduction in Clinical

Development Time

An estimated 30% reduction in

clinical development time

compared to non-designated

drugs.[6] Another study

suggests a 23% shortening of

clinical development times.

[6]

Success Rate of Designation

Requests

Historically, the FDA grants

approximately one-third of

breakthrough requests.[6] As

of June 2024, 38.7% (587 out

of 1516) of requests have

been granted.

[6]

Approval Rate of BTD

Products

Of the 587 breakthrough-

designated products, 317 have

received FDA approval.

[6]

Median Development Time

4.8 years for breakthrough

drugs vs. 8.0 years for non-

expedited drugs.

Table 2: EMA PRIME Scheme Performance Metrics
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Metric Reported Data Source

Impact on Timelines

The PRIME scheme can help

speed up patient access to

new medicines. Applicants,

particularly SMEs, were able to

answer questions from EMA's

scientific committees in shorter

timelines.[2] For eligible drugs,

PRIME provides an

accelerated assessment within

150 days compared to the

standard 210 days.[4]

[2][4]

Designation Statistics (2016-

2021)

Data from the EMA's 5-year

report provides a detailed

analysis, but specific

quantitative data on overall

development time reduction is

not as readily available as for

BTD.

[2]

Table 3: BTD and PRIME Common Application Outcomes (April 2016 - December 2020)

Metric Reported Data Source

Number of Common Requests 151 [10]

Concordance in Decisions 62% (93 cases) [10]

- Granted by Both 42 applications [10]

- Denied by Both 51 applications [10]

Divergence in Decisions 38.4% (58 applications) [10]

Experimental Protocols and Methodologies
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The quantitative data presented in the tables above are derived from various analyses of

regulatory data. While the complete experimental protocols for these studies are often

extensive, the general methodologies are described below.

Methodology for BTD Development Time Reduction Analysis: Studies analyzing the impact of

BTD on development times typically employ a comparative cohort analysis. This involves:

Data Source: Retrospective analysis of data from the FDA's databases of approved drugs,

such as the Drugs@FDA database.

Study Cohorts: A cohort of drugs that received BTD is compared against a control group of

drugs that did not receive the designation. The control group is often matched based on

characteristics such as therapeutic area, novelty of the drug, and indication to ensure a valid

comparison.

Endpoints: The primary endpoint is typically the clinical development time, measured from

the filing of the Investigational New Drug (IND) application to the submission of the New

Drug Application (NDA) or Biologics License Application (BLA). Other endpoints may include

the total time to approval.

Statistical Analysis: Statistical methods are used to compare the development times between

the BTD and control groups, controlling for potential confounding factors.

Methodology for Concordance Analysis of BTD and PRIME Decisions: The analysis of common

applications to both the FDA and EMA for BTD and PRIME designations involved:

Data Source: Internal records from both the FDA and EMA for applications submitted to both

agencies for their respective expedited programs between April 2016 and December 2020.

[10]

Analysis: A direct comparison of the outcomes (granted or denied) for each common

application to determine the rate of concordance and discordance. Reasons for divergent

outcomes were also analyzed and were often attributed to differences in data interpretation

or program implementation policies.[10]
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To better understand the procedural flow of the BTD and PRIME schemes, the following

diagrams illustrate the key stages of each process.
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Sponsor Activities

FDA Actions

Drug Development
(Pre-clinical & Early Clinical)

Prepare BTD Request
(with preliminary clinical evidence)

Submit BTD Request to FDA
(Ideally by EOP2 Meeting)

Receive BTD Request

Engage in Enhanced Communication
& Follow FDA Guidance

Submit NDA/BLA
(Potentially with Rolling Review)

Review NDA/BLA
(Potentially Priority Review)

Review Request
(within 60 days)

Grant or Deny BTD

Denied

Provide Intensive Guidance
(if granted)

Granted
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Sponsor Activities

EMA Actions

Early Drug Development
(Proof of Concept)

Prepare PRIME Application

Submit PRIME Application to EMA

Receive PRIME Application

Engage with Rapporteur & EMA
(Kick-off Meeting, Scientific Advice)

Submit Marketing Authorisation Application (MAA)

Evaluate MAA
(Potential for Accelerated Assessment)

Evaluate Eligibility
(within 40 days)

Grant or Deny PRIME Status

Denied

Appoint Rapporteur & Hold Kick-off Meeting
(if granted)

Granted

Provide Enhanced Scientific & Regulatory Support

Click to download full resolution via product page
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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